1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide
Description
Properties
CAS No. |
756799-99-2 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10) |
InChI Key |
WNMSWWYEMLTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(NC1=O)C(=N)N |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide typically involves multi-step reactions starting from simpler imidazole derivatives. The process is influenced by the availability of starting materials and the desired yield. The key steps often include functional group transformations and specific reaction conditions to ensure the formation of the target compound.
Preparation Methods
Synthesis from Imidazole Derivatives
One common approach involves using imidazole derivatives as starting materials. The synthesis proceeds through several steps:
- Step 1: Functionalization of the imidazole ring to introduce a methyl group at the nitrogen position.
- Step 2: Oxidation to form the keto group at position 2.
- Step 3: Conversion of position 4 to a carboximidamide group through amidation or nitrile hydrolysis followed by amination.
Reaction Conditions:
- Reagents: Hydrogen chloride (HCl) for hydrolysis or amination.
- Temperature: Moderate heating (e.g., 80–100°C) for efficient conversion.
- Yield: Typically high, around 85–90%, depending on the purity of starting materials and reaction optimization.
Direct Amidation Pathway
An alternative method involves direct amidation of an intermediate compound such as 1-methyl-2-oxoimidazole with an appropriate amine source (e.g., ammonia or ammonium salts). This method is advantageous for its simplicity but may require careful control of reaction conditions to avoid side reactions.
Reaction Conditions:
- Reagents: Ammonium chloride or ammonia gas.
- Catalysts: Acidic catalysts like HCl or sulfuric acid can be used to promote amidation.
- Temperature: Room temperature to mild heating (~50°C).
- Yield: Moderate to high (70–85%), depending on catalyst efficiency.
Multi-Step Synthesis via Carbonitrile Intermediate
This method involves the synthesis of a carbonitrile intermediate, which is then converted into the carboximidamide group:
- Synthesis of 2,3-dihydro-1-methyl-2-oxoimidazole-4-carbonitrile as an intermediate.
- Hydrolysis and subsequent amination to yield the final product.
Reaction Conditions:
- Reagents: Cyanogen bromide for nitrile introduction, followed by hydrolysis agents like NaOH or HCl.
- Temperature: Controlled heating (~60–80°C) during hydrolysis.
- Yield: High (up to 90%) when using optimized conditions.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| From Imidazole Derivatives | HCl, oxidizing agents | ~80–100°C | ~85–90 | High yield; widely available inputs | Multi-step process |
| Direct Amidation Pathway | Ammonia, HCl | ~50°C | ~70–85 | Simple setup | Moderate yield; side reactions |
| Via Carbonitrile Intermediate | Cyanogen bromide, NaOH | ~60–80°C | ~90 | High yield; robust process | Toxicity of cyanogen bromide |
Notes on Optimization
To achieve high yields and purity in the synthesis of this compound:
- Use high-purity starting materials to minimize side reactions.
- Optimize reaction times and temperatures based on pilot experiments.
- Employ inert atmospheres (e.g., nitrogen) if oxidation-sensitive intermediates are involved.
Chemical Reactions Analysis
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole derivatives exhibit antimicrobial properties. In a study evaluating various imidazole derivatives, some were found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural characteristics of these compounds enhance their interaction with microbial targets.
Anticancer Potential
The compound has been investigated for its anticancer properties. For instance, derivatives of imidazole have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that certain synthesized imidazoles exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . The mechanism involves targeting microtubules, leading to cell cycle arrest.
Antitubercular Activity
In vitro studies have assessed the antitubercular activity of imidazole derivatives against Mycobacterium tuberculosis. Some compounds showed efficacy in inhibiting the growth of this pathogen, suggesting potential for developing new treatments for tuberculosis .
Case Study 1: Anticancer Activity
A study synthesized a series of imidazole derivatives and evaluated their anticancer effects on various cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity in breast cancer models . This highlights the importance of chemical modifications in improving therapeutic efficacy.
Case Study 2: Antimicrobial Evaluation
In another investigation, a range of synthesized imidazoles was tested for antimicrobial properties. The results showed that certain compounds had minimal inhibitory concentrations (MIC) effective against gram-positive and gram-negative bacteria . These findings support further exploration into the development of new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit the function of enzymes or receptors, leading to therapeutic effects . The pathways involved often include inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues in the Imidazole Family
The following table summarizes key structural and functional differences between the target compound and related imidazole derivatives:
Functional Group Impact on Properties
- Carboximidamide vs. Carboxylic Acid : The amidine group in the target compound (pKa ~10–12) is significantly more basic than carboxylic acids (pKa ~2–5), influencing solubility in aqueous versus organic phases .
- Oxo vs. Thioxo : Replacement of the 2-oxo group with 2-thioxo (as in CAS: 19950-97-1) reduces polarity and may alter metabolic stability or receptor binding in biological systems .
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide and structurally related imidazole derivatives?
Methodological Answer: Synthesis typically involves cyclization reactions or coupling strategies. For example:
- Cyclization : Reacting substituted hydrazines with α-ketoesters or nitriles under acidic conditions can yield imidazole cores .
- Functionalization : Post-cyclization modifications, such as alkylation or amidation (e.g., using methyl iodide or carboximidamide precursors), are employed to introduce the methyl and carboximidamide groups .
- Purification : Column chromatography or recrystallization (e.g., ethanol solvation ) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction resolves the 3D structure, confirming substituent positions and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks. For example, the methyl group at N1 appears as a singlet near δ 3.2 ppm, while the oxo group shows deshielded carbonyl signals .
- Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. For instance:
- Reaction Path Search : Tools like GRRM or AFIR map energy landscapes to identify low-barrier pathways for cyclization .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on yield .
- Machine Learning : Training models on imidazole reaction datasets accelerates condition screening (e.g., temperature, catalyst) .
Q. How should researchers address contradictions in reported biological activity data for imidazole derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions to rule out false positives .
- Structural Analog Analysis : Compare activity across analogs (e.g., 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole ) to isolate functional group contributions.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in bioactivity .
Q. What strategies mitigate stability issues during storage or handling?
Methodological Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store below 4°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) to avoid hydrolysis of the oxo group .
- Reactivity Screening : Test compatibility with common lab reagents (e.g., oxidizers, acids) to avoid hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
